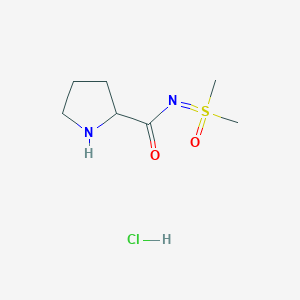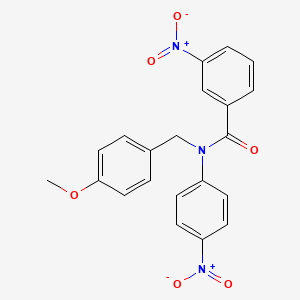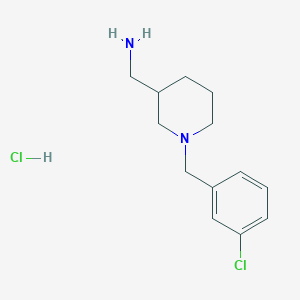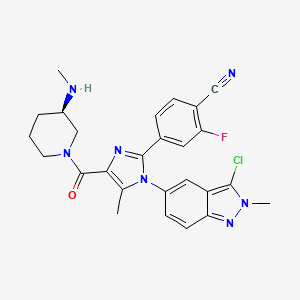![molecular formula C14H20O4 B15226970 Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate](/img/structure/B15226970.png)
Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro[4.5]decan-7-yl moiety, which is a bicyclic system where two rings are connected through a single atom. The presence of both ester and ketone functional groups in its structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate involves a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a series of rearrangements to form the spirocyclic structure with high selectivity and good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
科学的研究の応用
Ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action for ethyl 2-oxo-2-(8-oxospiro[4.5]decan-7-yl)acetate largely depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the ester and ketone groups, which can stabilize transition states and intermediates. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially affecting biochemical pathways.
類似化合物との比較
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activity.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
Ethyl 2-oxo-2-(8-oxospiro[45]decan-7-yl)acetate is unique due to its specific spirocyclic structure and the presence of both ester and ketone functional groups
特性
分子式 |
C14H20O4 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
ethyl 2-oxo-2-(8-oxospiro[4.5]decan-9-yl)acetate |
InChI |
InChI=1S/C14H20O4/c1-2-18-13(17)12(16)10-9-14(6-3-4-7-14)8-5-11(10)15/h10H,2-9H2,1H3 |
InChIキー |
WQDNKSHMSXDEQI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C1CC2(CCCC2)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)
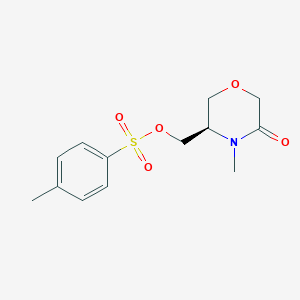
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B15226902.png)



